molecular formula C9H11ClF3NO B2687374 (S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine hydrochloride CAS No. 2222471-40-9

(S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine hydrochloride

Cat. No.: B2687374
CAS No.: 2222471-40-9
M. Wt: 241.64
InChI Key: RFVCBTAGVFWILZ-QRPNPIFTSA-N
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Description

(S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine hydrochloride is a chiral amine compound characterized by the presence of a trifluoromethyl group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and trifluoroacetaldehyde.

    Formation of Intermediate: The initial step involves the formation of an imine intermediate by reacting 3-methoxybenzaldehyde with an amine source under acidic conditions.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the corresponding amine.

    Resolution: The racemic mixture of the amine is resolved using chiral resolution techniques to obtain the (S)-enantiomer.

    Hydrochloride Salt Formation: Finally, the (S)-enantiomer is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated resolution processes, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can further modify the trifluoromethyl group or the aromatic ring using agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at the positions ortho and para to the methoxy group, using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizers.

    Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst.

    Substitution: Halogens (chlorine, bromine), sulfonyl chlorides, and other electrophilic reagents.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine hydrochloride: The enantiomer of the compound, which may have different biological activities and properties.

    2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol: A related compound with a hydroxyl group instead of an amine group.

    3-Methoxyphenylacetic acid: A structurally similar compound with different functional groups.

Uniqueness

(S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine hydrochloride is unique due to its chiral nature and the presence of both trifluoromethyl and methoxyphenyl groups

Properties

IUPAC Name

(1S)-2,2,2-trifluoro-1-(3-methoxyphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO.ClH/c1-14-7-4-2-3-6(5-7)8(13)9(10,11)12;/h2-5,8H,13H2,1H3;1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVCBTAGVFWILZ-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)[C@@H](C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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